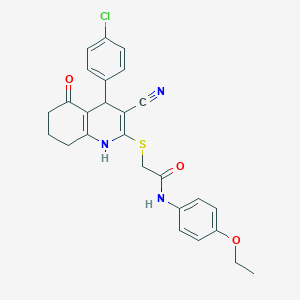

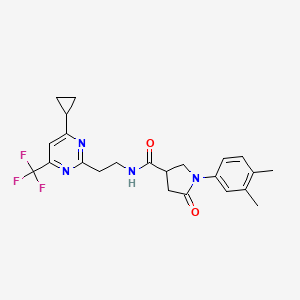

![molecular formula C16H13N3O3 B2711108 N-(1H-indazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1219914-97-2](/img/structure/B2711108.png)

N-(1H-indazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1H-indazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a compound that contains an indazole moiety . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Synthesis Analysis

The synthesis of indazoles has been a topic of interest in recent years. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Wissenschaftliche Forschungsanwendungen

Antifungal Activity

N-(1-Phenyl-4-carbetoxypyrazol-5-yl)-, N-(indazol-3-yl)-, and N-(indazol-5-yl)-2-iodobenzamides, including structures similar to N-(1H-indazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, have been synthesized to study their role in antifungal activity. The substitution with an aromatic heterocyclic system on the benzamide moiety showed interesting activities toward some phytopathogenic fungal strains, indicating potential applications in agriculture and pharmaceuticals (Raffa et al., 2002).

Diuretic Activity

In a related domain, biphenyl benzothiazole-2-carboxamide derivatives, showcasing a similar pharmacophoric feature as this compound, were synthesized and screened for in vivo diuretic activity. Among the series, specific derivatives were identified as promising candidates, highlighting the potential of such structures in the development of new diuretic agents (Yar & Ansari, 2009).

Antitumor Agents

A series of substituted dibenzo[1,4]dioxin-1-carboxamides was synthesized and evaluated for antitumor activity. These compounds were active against wild-type P388 leukemia in vitro and in vivo, suggesting that this compound and similar compounds could have potential as weakly binding DNA-intercalating antitumor agents. The structure-activity relationships indicated that substituents placed peri to the carboxamide sidechain enhanced activity and potency (Lee et al., 1992).

Synthesis Techniques

An innovative synthesis method was developed for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through tandem oxidative aminocarbonylation-cyclization, demonstrating significant stereoselectivity. This technique offers a novel pathway for synthesizing compounds like this compound, providing insights into their potential chemical properties and applications in various fields, including pharmaceuticals and materials science (Gabriele et al., 2006).

Wirkmechanismus

Target of Action

Compounds containing indazole moieties have been found to bind with high affinity to multiple receptors . They have shown a broad range of biological activities, suggesting that they interact with a variety of cellular targets .

Mode of Action

Indazole derivatives have been reported to show a wide range of biological activities, indicating that they interact with their targets in various ways .

Biochemical Pathways

Indazole derivatives have been reported to possess various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indazole derivatives have been reported to possess various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

N-(1H-indazol-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c20-16(15-9-21-13-3-1-2-4-14(13)22-15)18-11-6-5-10-8-17-19-12(10)7-11/h1-8,15H,9H2,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJQHRVZVIWTHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC4=C(C=C3)C=NN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

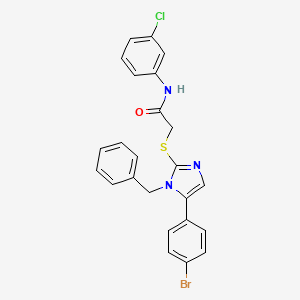

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2711025.png)

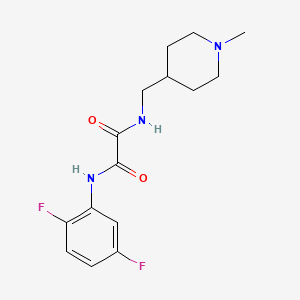

![(2-Amino-4-oxo-5,6-dihydro-4H-[1,3]thiazin-5-YL)-acetic acid](/img/structure/B2711038.png)

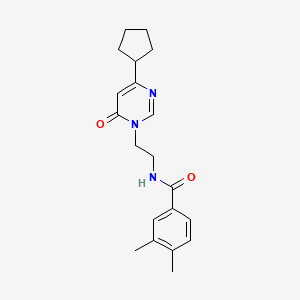

![2-Butyl-6-(2,5-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2711039.png)

![1-(9-Bromo-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2711040.png)

![ethyl 2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2711047.png)

![[1,2,4]Triazolo[4,3-b]pyridazin-6-yl-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B2711048.png)